molecular formula C12H17N3O3 B8484888 N-(2-(dimethylamino)ethyl)-N-methyl-4-nitrobenzamide

N-(2-(dimethylamino)ethyl)-N-methyl-4-nitrobenzamide

Cat. No. B8484888
M. Wt: 251.28 g/mol
InChI Key: SVSPOFYMLPOBCI-UHFFFAOYSA-N
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Patent
US09115092B2

Procedure details

To a solution of N-(2-dimethylamino-ethyl)-N-methyl-4-nitro benzamide (4.5 g, 0.0179 mol) in MeOH (100 mL) was added Pd/C 10% (0.5 g) in portions and the Parr reaction vessel was purged with nitrogen for 10 min. The reaction vessel was fixed in Parr shaker at 60 psi pressure for 3 h. The reaction mixture was filtered through the Celite® pad and the filtrate was concentrated under reduced pressure to afford the title compound [4.0 g, 100%]; LC-MS (ESI): Calculated mass: 221.2; Observed mass: 222.1 [M+H]+ (RT: 0.17 min).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[CH2:3][CH2:4][N:5]([CH3:17])[C:6](=[O:16])[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1>CO.[Pd]>[NH2:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]([N:5]([CH2:4][CH2:3][N:2]([CH3:1])[CH3:18])[CH3:17])=[O:16])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CN(CCN(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the Parr reaction vessel
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through the Celite® pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=C(C(=O)N(C)CCN(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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